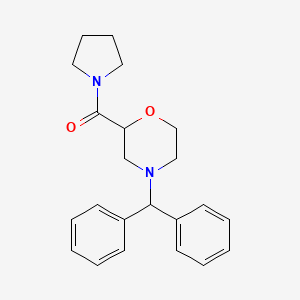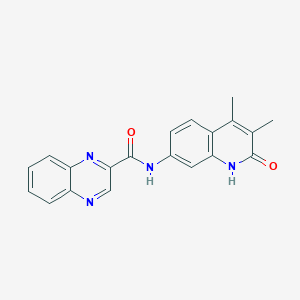![molecular formula C20H21N3O2S2 B6476962 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide CAS No. 2640878-54-0](/img/structure/B6476962.png)
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide (BEDT-TTF) is a unique organic compound that has been widely studied due to its potential applications in the fields of chemistry, materials science, and medicine. BEDT-TTF is an organic molecular crystal composed of two thiophene rings linked by an ethylene bridge. It exhibits a variety of interesting properties, including a high electrical conductivity, a low dielectric constant, and a large dipole moment. In addition, it has been used as a model system to study the effects of various external stimuli, such as pressure, temperature, and electric fields, on the properties of organic crystals.
Wissenschaftliche Forschungsanwendungen
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide has been used in a variety of scientific research applications, including organic electronics, optoelectronics, and photovoltaics. In organic electronics, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide has been used as a model system to study the effects of various external stimuli, such as pressure, temperature, and electric fields, on the properties of organic crystals. In optoelectronics, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide has been used as a light-emitting material in organic light-emitting diodes (OLEDs). In photovoltaics, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide has been used as a donor material in organic photovoltaics (OPVs).
Wirkmechanismus
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide is an organic molecular crystal composed of two thiophene rings linked by an ethylene bridge. It exhibits a variety of interesting properties, including a high electrical conductivity, a low dielectric constant, and a large dipole moment. These properties make it an ideal material for use in organic electronics, optoelectronics, and photovoltaics. The mechanism of action of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide is based on the ability of its molecules to move electrons between the two thiophene rings. This movement of electrons is known as charge transfer and is responsible for the electrical conductivity of the material.
Biochemical and Physiological Effects
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide has been studied for its potential effects on biochemical and physiological processes. Studies have shown that N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide has antioxidant properties, which may be beneficial for the treatment of various diseases, such as cancer and diabetes. In addition, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide has been found to inhibit the growth of certain bacteria, suggesting that it may have potential applications in the treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide in laboratory experiments is its high electrical conductivity, which makes it ideal for use in organic electronics and optoelectronics. In addition, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide has a low dielectric constant, which makes it less susceptible to external electric fields. However, one of the main limitations of using N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide in laboratory experiments is its sensitivity to moisture, which can cause the material to degrade over time.
Zukünftige Richtungen
The potential applications of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide are vast and varied. In the future, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide could be used to create more efficient organic electronics, optoelectronics, and photovoltaics. In addition, further research could be conducted to explore the potential therapeutic applications of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide, such as the treatment of cancer and bacterial infections. Finally, further research could be conducted to explore the potential use of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide as a catalyst for chemical reactions.
Synthesemethoden
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide can be synthesized using a variety of methods, including the Suzuki coupling reaction, the Stille reaction, the Sonogashira coupling reaction, and the Wittig reaction. The most common method is the Suzuki coupling reaction, which involves reacting a boronic acid with an alkyl halide in the presence of a palladium catalyst. This method is simple, efficient, and produces a high yield of product.
Eigenschaften
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-23(2)15-7-5-14(6-8-15)22-20(25)19(24)21-12-11-16-9-10-18(27-16)17-4-3-13-26-17/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEZKEWTQLZKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-methoxyphenyl)ethyl]-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea](/img/structure/B6476880.png)
![benzyl[(3,4-difluorophenyl)methyl]methylamine](/img/structure/B6476885.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B6476889.png)
![4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6476895.png)
![8-(2,1,3-benzothiadiazole-4-sulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6476902.png)
![3-cyclopropyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6476903.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline](/img/structure/B6476918.png)


![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6476943.png)
![2-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476966.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6476967.png)
![N-[(4-methoxyphenyl)methyl]-4-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide](/img/structure/B6476976.png)
![3-(4-methanesulfonylphenyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}propan-1-one](/img/structure/B6476990.png)